N-[(4-Fluorophenyl)methyl]-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide
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Overview
Description
N-[(4-Fluorophenyl)methyl]-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a fluorophenyl group, an oxazole ring, and a methanesulfinyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and methanesulfinyl groups. Common reagents used in these reactions include fluorobenzyl bromide, methylphenyl oxazole, and methanesulfinyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring instead of an oxazole ring and has different substituents on the phenyl groups.
2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide: This compound has a similar sulfinyl group but different aromatic substituents.
Uniqueness
N-[(4-Fluorophenyl)methyl]-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and methanesulfinyl group make it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C21H21FN2O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C21H21FN2O3S/c1-14-3-7-17(8-4-14)21-24-19(15(2)27-21)12-28(26)13-20(25)23-11-16-5-9-18(22)10-6-16/h3-10H,11-13H2,1-2H3,(H,23,25) |
InChI Key |
JQRDMZORPHSEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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